molecular formula C15H11F3O4 B6409894 5-Methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid CAS No. 1261556-12-0

5-Methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid

Cat. No.: B6409894
CAS No.: 1261556-12-0
M. Wt: 312.24 g/mol
InChI Key: QCJCZOVHOVCTGH-UHFFFAOYSA-N
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Description

5-Methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 5-position and a 4-(trifluoromethoxy)phenyl substituent at the 2-position of the aromatic ring. The trifluoromethoxy group (−OCF₃) is a highly electronegative and lipophilic moiety, which enhances metabolic stability and influences receptor-binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

5-methoxy-2-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-11-6-7-12(13(8-11)14(19)20)9-2-4-10(5-3-9)22-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJCZOVHOVCTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691797
Record name 4-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261556-12-0
Record name 4-Methoxy-4'-(trifluoromethoxy)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid can be achieved through several methods, including:

    Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

    Radical Trifluoromethylation:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzoic acid moiety can be reduced to a benzyl alcohol under suitable conditions.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 5-methoxy-2-(4-trifluoromethoxyphenyl)benzaldehyde or 5-methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid.

    Reduction: Formation of 5-methoxy-2-(4-trifluoromethoxyphenyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(4-trifluoromethoxyphenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the methoxy group can modulate its electronic properties. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Features Reference
Target Compound −OCH₃ (5), −C₆H₄−OCF₃ (2) 342.28* High lipophilicity due to −OCF₃; potential metabolic stability.
5-Methoxy-2-(2-methylphenyl)benzoic acid −OCH₃ (5), −C₆H₄−CH₃ (2) 242.27 Reduced electronegativity; simpler synthesis but lower bioavailability.
5-Methoxy-2-(2,2,2-trifluoroethoxy)benzoic acid −OCH₃ (5), −OCH₂CF₃ (2) 294.22 −OCF₂CF₃ group increases steric bulk; may alter receptor interactions.
Compound 49 (Antimalarial Agent) −OCH₃ (5), −SO₂NH−Biphenyl-CF₃ (2) 455.39 Sulfonamide linker enhances solubility; antimalarial activity reported.
Daridorexant Intermediate −OCH₃ (5), −N-triazole (2) ~300 (estimated) Triazole group improves CNS penetration; used in insomnia drug synthesis.

*Calculated based on formula C₁₅H₁₁F₃O₄.

Key Observations:
  • Trifluoromethoxy vs. Methyl/Methoxy Groups : The target compound’s −OCF₃ group confers greater resistance to oxidative metabolism compared to −CH₃ (as in ) or −OCH₃ . This is critical for prolonged half-life in vivo.
  • Sulfonamide vs. Carboxylic Acid Linkers : Compound 49 () uses a sulfonamide group to enhance solubility and binding to parasitic targets, whereas the carboxylic acid in the target compound may favor interactions with polar residues in enzymes or receptors.

Physicochemical Properties

  • Melting Point : The target compound’s melting point is expected to exceed 150°C (similar to ’s 176–179°C for a related compound), due to strong intermolecular interactions from −OCF₃ and −COOH groups.
  • NMR Signatures : The ¹H NMR of the target compound would show aromatic protons downfield-shifted (δ 7.2–8.0 ppm) due to electron-withdrawing −OCF₃, similar to compound 49 (δ 7.77–8.68 ppm, ).

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